molecular formula C16H18BFO3 B11762205 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Cat. No.: B11762205
M. Wt: 288.1 g/mol
InChI Key: UBVJXPRNGUJKRI-UHFFFAOYSA-N
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Description

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a chemical compound with the molecular formula C16H18BFO3. This compound is notable for its unique structure, which includes a naphthalene ring substituted with a fluoro group and a dioxaborolane moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of a suitable naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a peracid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the fluoro group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include palladium catalysts for borylation, fluorinating agents for fluorination, and oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological systems, including as a probe for studying enzyme activity and protein interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group and dioxaborolane moiety play key roles in its reactivity and binding affinity. The compound can act as a ligand for metal catalysts, facilitating various catalytic reactions. Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar compounds to 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol include:

The uniqueness of this compound lies in its combination of a naphthalene ring, fluoro group, and dioxaborolane moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H18BFO3

Molecular Weight

288.1 g/mol

IUPAC Name

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(19)7-10-5-6-11(18)8-13(10)14/h5-9,19H,1-4H3

InChI Key

UBVJXPRNGUJKRI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=C(C=C3)F)O

Origin of Product

United States

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